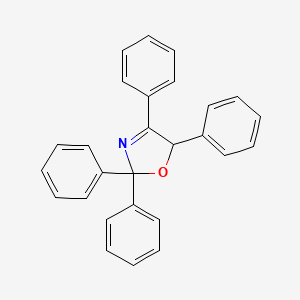
2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole is an organic compound characterized by its unique structure, which includes four phenyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole typically involves the reaction of benzil with an appropriate amine under acidic conditions. The reaction proceeds through a cyclization process, forming the oxazole ring. Common reagents used in this synthesis include benzil, aniline, and a strong acid such as hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole exerts its effects involves interactions with various molecular targets. The phenyl groups can participate in π-π interactions, while the oxazole ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2,4,6-Tetraphenyl-1,2-dihydro-1,3,5-triazine: Similar in structure but contains a triazine ring instead of an oxazole ring.
Tetraphenylcyclopentadienone: Contains a cyclopentadienone ring and is used in similar synthetic applications.
Uniqueness
2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole is unique due to its specific ring structure and the presence of four phenyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
81315-68-6 |
|---|---|
Molecular Formula |
C27H21NO |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2,2,4,5-tetraphenyl-5H-1,3-oxazole |
InChI |
InChI=1S/C27H21NO/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)29-27(28-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,26H |
InChI Key |
VTVPWMQNFGFQOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















